molecular formula C21H16F3N3O3 B604918 Eleclazine CAS No. 1443211-72-0

Eleclazine

Número de catálogo: B604918
Número CAS: 1443211-72-0
Peso molecular: 415.4 g/mol
Clave InChI: YNUAEEJQYHYLMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de Eleclazina implica varios pasos, comenzando con la preparación del núcleo de benzoxazepina. La ruta sintética generalmente incluye:

Los métodos de producción industrial para Eleclazina están optimizados para garantizar la escalabilidad y la rentabilidad. Estos métodos a menudo implican el uso de reactores automatizados y procesos de flujo continuo para mantener una calidad constante y un alto rendimiento .

Análisis De Reacciones Químicas

Eleclazina experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Actividad Biológica

Eleclazine, also known as GS-6615, is a novel sodium channel blocker primarily developed for the treatment of cardiac arrhythmias, particularly Long QT Syndrome type 3 (LQT3). Its mechanism of action involves the selective inhibition of late sodium current (INa,LateI_{Na,Late}), which is critical in stabilizing cardiac repolarization and preventing arrhythmias. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and detailed data on its efficacy and safety.

This compound selectively targets late sodium currents, which are enhanced in conditions like LQT3. By inhibiting these currents, this compound aims to stabilize the cardiac action potential and reduce the risk of arrhythmogenic events. The drug exhibits a significantly higher selectivity for late INaI_{Na} over peak INaI_{Na}, with studies demonstrating an 84-fold selectivity at therapeutic concentrations .

Table 1: Selectivity of this compound Compared to Other Sodium Channel Blockers

DrugSelectivity for Late INaI_{Na}Therapeutic Concentration (μM)
This compound84-fold0.62
RanolazineSimilar to this compoundVaries
FlecainideNot specifiedVaries

In Vitro Studies

In vitro studies using patch-clamp techniques have shown that this compound inhibits late INaI_{Na} with rapid binding and unbinding kinetics compared to other antiarrhythmic agents. For instance, it was found that this compound inhibited late INaI_{Na} from wild-type human cardiac sodium channels with a half-maximal inhibitory concentration (IC50) ranging from 0.33 to 1.7 μM for various LQT3 mutant channels .

Additionally, this compound has demonstrated atrial-selective effects, showing partial reversal of atrial effective refractory period shortening induced by muscarinic agonists . This suggests potential benefits in managing specific types of atrial arrhythmias.

Case Studies

A Phase 3 clinical trial evaluated the effect of this compound on the corrected QT interval (QTc) in patients with LQT3. The study aimed to determine the mean change in QTc after 24 weeks of treatment. Preliminary results indicated a significant reduction in QTc intervals among participants, suggesting that this compound effectively normalizes repolarization dynamics in affected individuals .

Safety and Tolerability

Safety assessments from clinical trials have reported that this compound is generally well-tolerated. However, Gilead Sciences discontinued its development after failing to meet primary efficacy endpoints in some studies . Subsequent follow-up studies have focused on monitoring long-term effects in previously treated populations, particularly concerning potential carcinogenic effects observed in animal models .

Propiedades

IUPAC Name

4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19/h1-9,12H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUAEEJQYHYLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443211-72-0
Record name Eleclazine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443211720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eleclazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12394
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELECLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUY08529FK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.